molecular formula C13H10N2O4S B8561206 2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid CAS No. 92086-95-8

2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid

Cat. No. B8561206
CAS RN: 92086-95-8
M. Wt: 290.30 g/mol
InChI Key: RLJPRQPDUAQGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699917

Procedure details

Heat a mixture of 466 g (3.72 moles) of 2-aminothiophenol, 250 g (1.24 moles) of 2-chloro-4-nitrobenzoic acid, 1.25 liters of quinoline, 192 g (1.34 moles) of cuprous oxide and 125 ml of pyridine in an oil bath at 160°-170° C. with mechanical stirring for 90 minutes. Cool the mixture to room temperature and add 1.87 liters of concentrated hydrochloric acid followed by 625 ml of water. Separate the precipitate and wash well with water. Extract the washed precipitate into boiling methanol and filter. Treat the hot filtrate with charcoal, filter and strip to dryness. Dissolve the residue in aqueous sodium hydroxide, filter and treat with charcoal. Acidify the filtrate and separate the precipitate. (Yield: 38 g).
Quantity
466 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.87 L
Type
reactant
Reaction Step Two
Name
Quantity
625 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Cl[C:10]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].N1C2C(=CC=CC=2)C=CC=1.Cl>O.N1C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:10]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
466 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.25 L
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
cuprous oxide
Quantity
192 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.87 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
625 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with mechanical stirring for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
Separate the precipitate
WASH
Type
WASH
Details
wash well with water
EXTRACTION
Type
EXTRACTION
Details
Extract the washed precipitate
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
Treat the hot filtrate with charcoal
FILTRATION
Type
FILTRATION
Details
filter
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in aqueous sodium hydroxide
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
treat with charcoal
CUSTOM
Type
CUSTOM
Details
separate the precipitate

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
NC1=C(C=CC=C1)SC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.